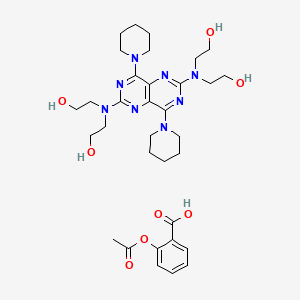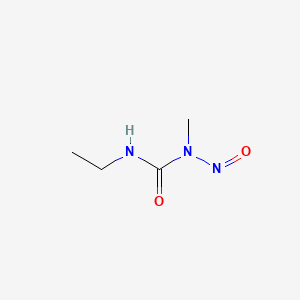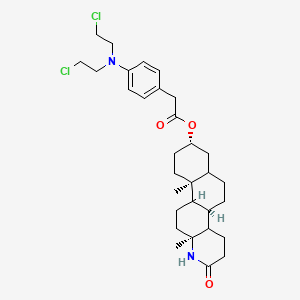
4,4'-Methylenebis(2,6-diisopropylaniline)
概要
説明
4,4’-Methylenebis(2,6-diisopropylaniline) is an organic compound with the molecular formula CH2[C6H2[CH(CH3)2]2NH2]2. It is commonly used as a chain extender for elastomeric polyurethanes and as a curing agent for epoxides. This compound is also an intermediate for various organic syntheses .
準備方法
4,4’-Methylenebis(2,6-diisopropylaniline) can be synthesized through a methylenation reaction. The process involves dissolving 1,2-diisopropylbenzene in an alcohol or ether solvent, followed by a reaction with bromomethane to produce a methylenated product. This product is then subjected to acid-catalyzed condensation to yield the target compound .
化学反応の分析
4,4’-Methylenebis(2,6-diisopropylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.
Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and varying temperatures depending on the specific reaction .
科学的研究の応用
4,4’-Methylenebis(2,6-diisopropylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a chain extender in the production of elastomeric polyurethanes, which are essential in creating flexible and durable materials.
Biology: The compound is used in the synthesis of various biologically active molecules and intermediates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed as a curing agent for epoxides, which are used in coatings, adhesives, and composite materials
作用機序
The mechanism of action of 4,4’-Methylenebis(2,6-diisopropylaniline) involves its ability to act as a chain extender or curing agent. In polyurethane synthesis, the compound reacts with isocyanates to form urethane linkages, resulting in the formation of elastomeric materials. In epoxy curing, it reacts with epoxide groups to form cross-linked networks, enhancing the mechanical properties of the final product .
類似化合物との比較
4,4’-Methylenebis(2,6-diisopropylaniline) can be compared with other similar compounds such as:
4,4’-Methylenebis(2,6-diisopropyl-N,N-dimethylaniline): This compound has similar applications but differs in its molecular structure due to the presence of dimethyl groups.
4,4’-Diamino-3,3’,5,5’-tetraisopropyldiphenylmethane:
The uniqueness of 4,4’-Methylenebis(2,6-diisopropylaniline) lies in its specific structure, which provides optimal properties for its use as a chain extender and curing agent in various industrial applications.
特性
IUPAC Name |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTROCYBPMKGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066544 | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19900-69-7 | |
| Record name | 4,4′-Methylenebis(2,6-diisopropylaniline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19900-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenebis(2,6-diisopropylaniline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(2,6-diisopropylaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEG5U60DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,4'-Methylenebis(2,6-diisopropylaniline) influence its applications in polymerization reactions?
A1: The bulky isopropyl groups flanking the nitrogen atoms in MDIPA play a crucial role in its applications, particularly as a building block for sterically demanding ligands. These ligands, when coordinated to metals like aluminum or zinc, form complexes that can act as catalysts in ring-opening polymerization (ROP) reactions [, ]. The steric bulk around the metal center influences the catalyst's activity and the properties of the resulting polymers. For example, MDIPA-based aluminum complexes have shown moderate activity in the ROP of ε-caprolactone and rac-lactide [].
Q2: What are the advantages of using 4,4'-Methylenebis(2,6-diisopropylaniline) as a chain extender in polyurethane synthesis?
A2: MDIPA, when used as a chain extender in polyurethane synthesis, contributes to the material's final thermal properties []. The bulky isopropyl groups, along with the methylene bridge connecting the aniline rings, influence the packing and mobility of polymer chains. This directly affects properties like glass transition temperature, thermal stability, and mechanical strength, making MDIPA-extended polyurethanes potentially suitable for applications demanding specific thermal characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1220122.png)
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)
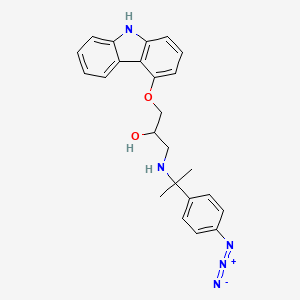
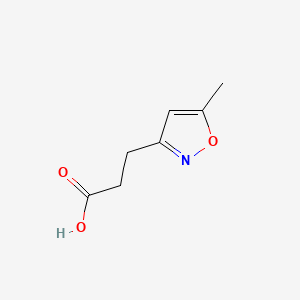

![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)

![(2S,3S,4R,5R,6R)-6-[(10S,11R,13S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid](/img/structure/B1220134.png)
![2-[(E)-(2-Pyridinylimino)methyl]phenol](/img/structure/B1220136.png)
